N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity among recreational drug users due to its dissociative effects. However, the compound also has potential applications in scientific research due to its unique properties.
Wirkmechanismus
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the activity of NMDA receptors, N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide can disrupt the normal functioning of the brain, leading to dissociative effects such as altered perception, hallucinations, and feelings of detachment from reality.
Biochemical and physiological effects
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also affect the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects can lead to changes in mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has several advantages for use in scientific research, including its selective action on NMDA receptors and its dissociative effects. However, it also has several limitations, including its potential for abuse and its unpredictable effects on different individuals. Additionally, the long-term effects of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide on the brain and body are not well understood, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide, including its use as a tool for studying the role of NMDA receptors in neurological disorders. Additionally, further research is needed to understand the long-term effects of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide on the brain and body, as well as its potential for therapeutic use. Finally, the development of new and improved analogs of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide could lead to the discovery of even more selective and effective NMDA receptor antagonists.
Synthesemethoden
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide can be synthesized through several methods, including the reaction of 3-methylcyclohexanone with 4-methylcyclohexylamine in the presence of sodium cyanide and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide. The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. This property makes it useful for studying the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-5-7-15(8-6-13)10-16(20)19-17(12-18)9-3-4-14(2)11-17/h10,13-14H,3-9,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXLDFWXFCXZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC(=O)NC2(CCCC(C2)C)C#N)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.